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molecular formula C10H9NO2 B1294865 Indole-2,3-dione, 5,6-dimethyl- CAS No. 73816-46-3

Indole-2,3-dione, 5,6-dimethyl-

Cat. No. B1294865
M. Wt: 175.18 g/mol
InChI Key: BRWIXNVFRUVHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04791131

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethylisonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4-dimethyl-isonitrosoacetanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].Cl[C:11](Cl)(Cl)[CH:12]([OH:14])O.N[OH:18].S(=O)(=O)(O)[OH:20]>>[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:4]2[C:3]=1[C:12](=[O:14])[C:11](=[O:20])[NH:5]2.[CH3:9][C:8]1[CH:7]=[C:6]2[C:4](=[CH:3][C:2]=1[CH3:1])[NH:5][C:11](=[O:18])[C:12]2=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
3,4-dimethyl-isonitrosoacetanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(C(NC2=CC=C1C)=O)=O
Name
Type
product
Smiles
CC=1C=C2C(C(NC2=CC1C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04791131

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethylisonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4-dimethyl-isonitrosoacetanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].Cl[C:11](Cl)(Cl)[CH:12]([OH:14])O.N[OH:18].S(=O)(=O)(O)[OH:20]>>[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:4]2[C:3]=1[C:12](=[O:14])[C:11](=[O:20])[NH:5]2.[CH3:9][C:8]1[CH:7]=[C:6]2[C:4](=[CH:3][C:2]=1[CH3:1])[NH:5][C:11](=[O:18])[C:12]2=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
3,4-dimethyl-isonitrosoacetanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(C(NC2=CC=C1C)=O)=O
Name
Type
product
Smiles
CC=1C=C2C(C(NC2=CC1C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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